
Phosphine, (1,1-dimethylethyl)phenyl(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphine, (1,1-dimethylethyl)phenyl(phenylmethyl)- is an organophosphorus compound with the molecular formula C14H23P. This compound is characterized by the presence of a phosphine group bonded to a phenyl group, a tert-butyl group, and a benzyl group. It is a colorless liquid that is sensitive to air and moisture.
準備方法
Synthetic Routes and Reaction Conditions
Phosphine, (1,1-dimethylethyl)phenyl(phenylmethyl)- can be synthesized through various methods. One common method involves the reaction of phenylmagnesium bromide with tert-butylphosphine. The reaction is typically carried out in an inert atmosphere to prevent oxidation and hydrolysis of the phosphine compound. The reaction can be represented as follows:
PhMgBr+(t-Bu)P→Ph(t-Bu)P
Another method involves the reaction of phenylphosphine with tert-butyl chloride in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired phosphine compound.
Industrial Production Methods
Industrial production of phosphine, (1,1-dimethylethyl)phenyl(phenylmethyl)- typically involves large-scale reactions using similar synthetic routes. The reactions are carried out in controlled environments to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in achieving consistent quality.
化学反応の分析
Types of Reactions
Phosphine, (1,1-dimethylethyl)phenyl(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride are used, and the reactions are conducted under an inert atmosphere.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions. The reactions are carried out in polar solvents like tetrahydrofuran.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphine hydrides
Substitution: Various substituted phosphines depending on the nucleophile used
科学的研究の応用
Phosphine, (1,1-dimethylethyl)phenyl(phenylmethyl)- has several applications in scientific research:
Chemistry: It is used as a ligand in organometallic chemistry, particularly in palladium-catalyzed cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs that target specific enzymes and receptors.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism of action of phosphine, (1,1-dimethylethyl)phenyl(phenylmethyl)- involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include metal centers in enzymes and catalytic systems, where the phosphine ligand modulates the reactivity and selectivity of the metal.
類似化合物との比較
Phosphine, (1,1-dimethylethyl)phenyl(phenylmethyl)- can be compared with other similar compounds such as:
Phosphine, bis(1,1-dimethylethyl)phenyl-: This compound has two tert-butyl groups instead of one, making it more sterically hindered and less reactive.
Dimethylphenylphosphine: This compound has two methyl groups instead of a tert-butyl and a benzyl group, making it less bulky and more reactive.
Triphenylphosphine: This compound has three phenyl groups, making it more electron-rich and a stronger ligand.
The uniqueness of phosphine, (1,1-dimethylethyl)phenyl(phenylmethyl)- lies in its balanced steric and electronic properties, making it a versatile ligand in various chemical reactions.
特性
CAS番号 |
881407-43-8 |
|---|---|
分子式 |
C17H21P |
分子量 |
256.32 g/mol |
IUPAC名 |
benzyl-tert-butyl-phenylphosphane |
InChI |
InChI=1S/C17H21P/c1-17(2,3)18(16-12-8-5-9-13-16)14-15-10-6-4-7-11-15/h4-13H,14H2,1-3H3 |
InChIキー |
DDJUJUDVXGSWQY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)P(CC1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



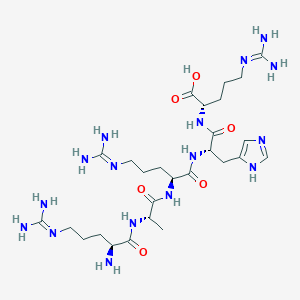
![Pyrido[3,4-b]pyrazin-2(1H)-one, 1-(2-ethoxyethyl)-7-(6-methoxy-3-pyridinyl)-3-[[2-(4-morpholinyl)ethyl]amino]-](/img/structure/B12602889.png)
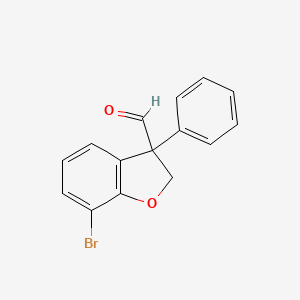

![2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)-, (4R)-](/img/structure/B12602901.png)


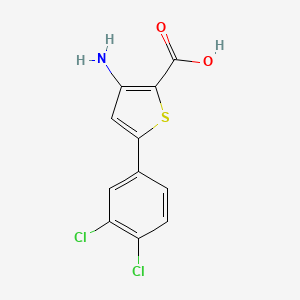
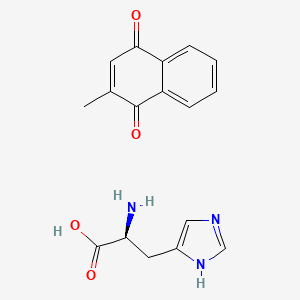
amino}methyl)phenol](/img/structure/B12602940.png)
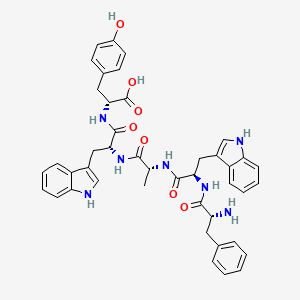
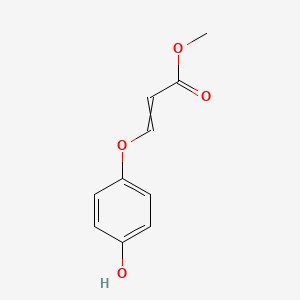
![Triethyl[(hept-6-en-2-yl)oxy]silane](/img/structure/B12602955.png)
